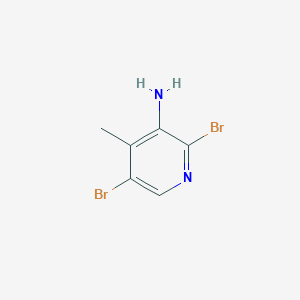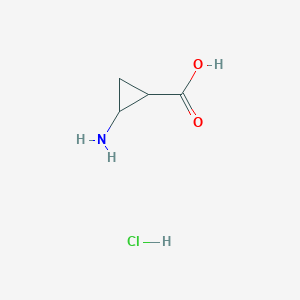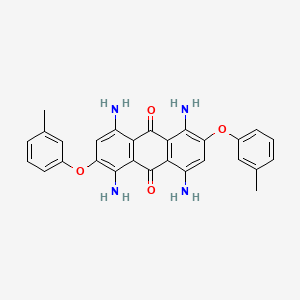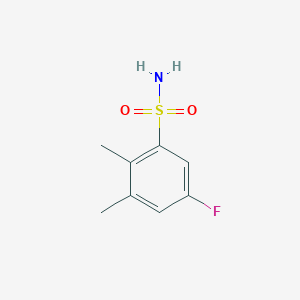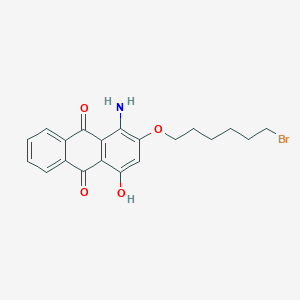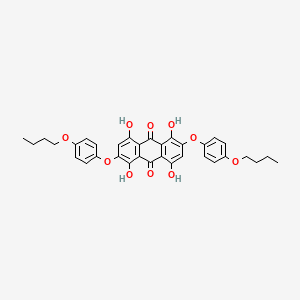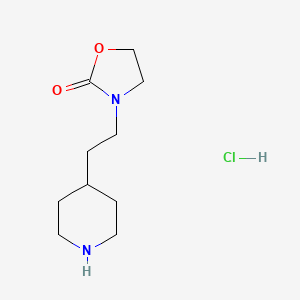
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is a compound that combines the structural features of piperidine and oxazolidinone Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazolidinone is a five-membered ring with both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functionalization reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted piperidines, oxazolidinones, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in drug development .
Scientific Research Applications
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Spiropiperidines: Compounds with a piperidine moiety that exhibit various biological activities.
Uniqueness
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of piperidine and oxazolidinone, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10-12(7-8-14-10)6-3-9-1-4-11-5-2-9;/h9,11H,1-8H2;1H |
InChI Key |
KIPNIEHTPRABFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCN2CCOC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


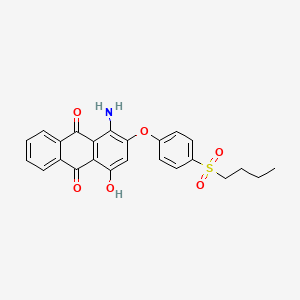
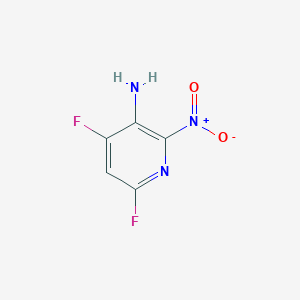
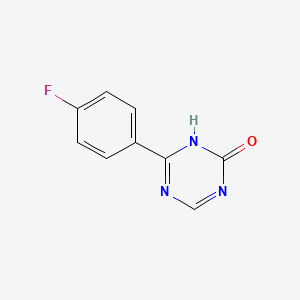
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
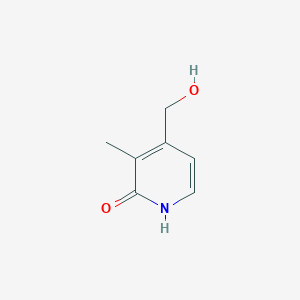
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
